molecular formula C18H23ClN2O2 B1206024 2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone

2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone

Cat. No. B1206024
M. Wt: 334.8 g/mol
InChI Key: HSQAXTWKKNFOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone is an aromatic ether.

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers synthesized a series of 2-tert-butyl-4-chloro-5-(3′-aryl-2′-oxo-5′-oxazolidinylmethoxy)-3(2H)pyridazinones, exhibiting inhibition against Colletotrichum lagenarium, highlighting potential agricultural applications (Cao Song & Song Gong, 2005).

Antitumor Activity

  • Pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, synthesized and characterized, showed inhibitory activity against MGC-803 and Bcap-37 cancer cell lines, suggesting potential in cancer research (Junhu Qin et al., 2020).

Chemical Synthesis Techniques

  • Studies on base-catalyzed protodesilylation of 2-tert-butyl-4-chloro-5-(silylmethylthio)-3(2H)-pyridazinone derivatives highlight advances in chemical synthesis methodologies (Zhengjie He & Zhengming Li, 1996).

Myocardial Perfusion Imaging

  • 18F-labeled pyridaben analogs, including 2-tertbutyl-4-chloro-5-(4-(2-18F-fluoroethoxy))benzyloxy-2H-pyridazin-3-one, were developed and evaluated as potential myocardial perfusion imaging agents, contributing to cardiac diagnostics (T. Mou et al., 2012).

Herbicidal Activities

  • Novel 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, including derivatives of 2-tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone, showed significant herbicidal activity against various weeds, indicating their utility in agriculture (N. Kudo et al., 1998).

Quantitative Structure-Activity Relationship (QSAR) Analysis

  • QSAR analysis of oxa(thia)diazolyl 3(2H)-pyridazinone derivatives demonstrated relationships between activity and physicochemical data, contributing to the understanding of molecular interactions (S. Cao et al., 2005).

Mitochondrial Complex I Imaging

  • Novel PET probes were developed for mitochondrial complex 1 imaging in the living brain, incorporating 2-tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone, providing tools for neurological and cardiac research (N. Harada et al., 2013).

properties

Product Name

2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)pyridazin-3-one

InChI

InChI=1S/C18H23ClN2O2/c1-11(2)13-7-12(3)8-14(9-13)23-15-10-20-21(18(4,5)6)17(22)16(15)19/h7-11H,1-6H3

InChI Key

HSQAXTWKKNFOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N(N=C2)C(C)(C)C)Cl)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-Tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.